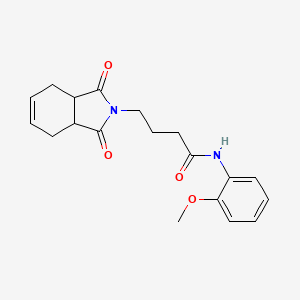![molecular formula C17H13FN2O B5348397 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound is also known as FE-1 and is a derivative of indole, a heterocyclic compound that is widely present in nature. The unique chemical structure of FE-1 makes it a promising candidate for drug development and research. In
作用机制
The exact mechanism of action of FE-1 is not fully understood. However, it has been proposed that FE-1 exerts its pharmacological effects by modulating various signaling pathways. For example, FE-1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. FE-1 has also been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
FE-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FE-1 can inhibit the proliferation and migration of cancer cells. FE-1 has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells subjected to oxidative stress. In addition, FE-1 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various cell types.
实验室实验的优点和局限性
FE-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. FE-1 has also been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development and research. However, one of the limitations of FE-1 is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of FE-1. One potential direction is to investigate the efficacy of FE-1 in animal models of various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore the potential of FE-1 as a lead compound for drug development. The synthesis of FE-1 derivatives with improved pharmacological properties could also be an area of future research. Finally, the mechanism of action of FE-1 could be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a promising compound with potential pharmacological properties. The synthesis method of FE-1 is well-established, and the compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. FE-1 exerts its pharmacological effects by modulating various signaling pathways, and it has several advantages for lab experiments. Future research could focus on investigating the efficacy of FE-1 in animal models of various diseases, exploring its potential as a lead compound for drug development, and elucidating its mechanism of action.
合成方法
FE-1 can be synthesized using a multi-step process starting from 2-fluoroaniline and propargyl bromide. The first step involves the reaction of 2-fluoroaniline with propargyl bromide in the presence of a base to form 2-(2-fluorophenoxy)ethyl propargyl ether. This intermediate is then subjected to a cyclization reaction using a palladium catalyst to form FE-1. The synthesis method of FE-1 is well-established, and the compound can be obtained in good yields.
科学研究应用
FE-1 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. FE-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, FE-1 has been reported to induce apoptosis in cancer cells by activating the caspase pathway. FE-1 has also been shown to protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes.
属性
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-6-2-4-8-17(15)21-10-9-20-12-13(11-19)14-5-1-3-7-16(14)20/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOXOYGHPHAHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
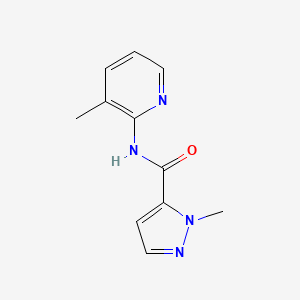
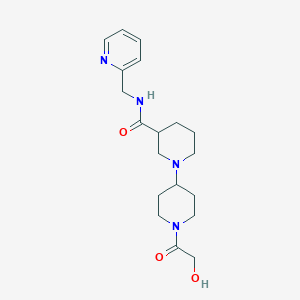
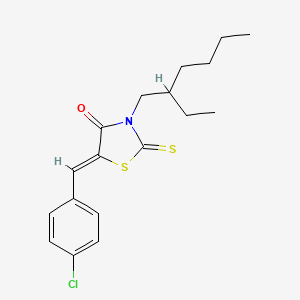

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
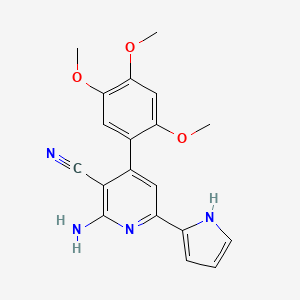
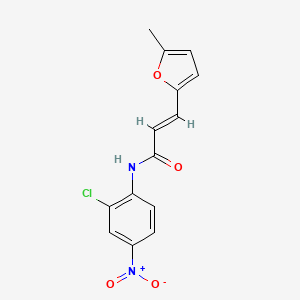
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
